molecular formula C12H10Cl2N4O B2478536 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone CAS No. 2176270-35-0

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone

Cat. No. B2478536
CAS RN: 2176270-35-0
M. Wt: 297.14
InChI Key: ZICHGQIEJBHOFX-UHFFFAOYSA-N
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Description

The compound “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone” is a complex organic molecule that contains several functional groups. It includes a 1,2,3-triazole ring, an azetidine ring, and a dichlorophenyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of copper-catalyzed azide-alkyne cycloaddition (CUAAC), which is a type of [3+2] dipolar cycloaddition . This reaction combines an azide and an alkyne to form a 1,2,3-triazole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The azetidine ring is a four-membered heterocyclic ring containing one nitrogen atom and three carbon atoms .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For example, the 1,2,3-triazole ring can participate in various reactions due to the presence of nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the 1,2,3-triazole ring could contribute to its solubility in polar solvents .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by 1,2,3-triazole derivatives , this compound could be a potential candidate for drug development.

properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O/c13-10-2-1-8(5-11(10)14)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICHGQIEJBHOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone

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